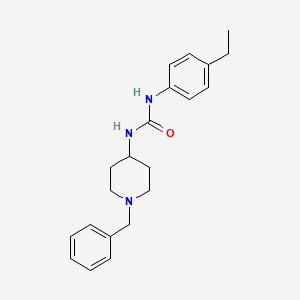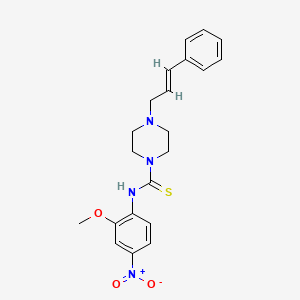
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea (DCMU) is a herbicide that is commonly used in agricultural practices. It was first synthesized in 1954 by a team of chemists at the Geigy Chemical Corporation, Switzerland. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves disrupting the electron transport chain in chloroplasts. In recent years, DCMU has gained attention for its potential applications in scientific research.
作用机制
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea inhibits photosynthesis by binding to the D1 protein in the photosystem II complex. This binding prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which leads to the accumulation of electrons and the production of reactive oxygen species. The accumulation of electrons also leads to the reduction of the plastoquinone pool, which ultimately inhibits the transfer of electrons to photosystem I.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the growth and development of plants by reducing the rate of photosynthesis. This compound also affects the synthesis of chlorophyll and carotenoids, which are important pigments involved in photosynthesis. Additionally, this compound has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea in lab experiments is its specificity for photosystem II. This specificity allows researchers to investigate the role of photosystem II in photosynthesis without affecting other parts of the electron transport chain. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without degradation.
One of the limitations of using this compound in lab experiments is its toxicity to plants. This compound can cause damage to plant cells and tissues, which can affect the results of experiments. Additionally, this compound is not effective against all types of plants, which limits its usefulness in certain areas of research.
未来方向
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the use of this compound in the production of biofuels. This compound has been shown to inhibit photosynthesis in algae, which could be used to increase the production of lipids and other compounds that are used in the production of biofuels. Finally, this compound could be used to study the effects of environmental stressors, such as drought and high temperatures, on photosynthesis and plant growth.
合成方法
The synthesis of N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea involves the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine-O-sulfonic acid to form the intermediate 2,4-dichlorophenyl isocyanate-O-sulfonate. This intermediate is then reacted with potassium hydroxide and 3-methyl-4-nitroso-5-aminoisoxazole to yield this compound.
科学研究应用
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea has been used extensively in scientific research to study the mechanism of photosynthesis. It has been used to investigate the role of the electron transport chain in photosynthesis and to identify the sites of inhibition by herbicides. This compound has also been used to study the effects of light intensity, temperature, and carbon dioxide concentration on photosynthesis.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWERBQQDRQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5351324.png)
![(3S*,4S*)-1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5351355.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5351360.png)
![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)

![1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5351382.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351383.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-(3-thienylmethyl)methanamine](/img/structure/B5351402.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5351407.png)
![2-(4-{[1-(2,4-dichlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5351409.png)
![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5351411.png)
